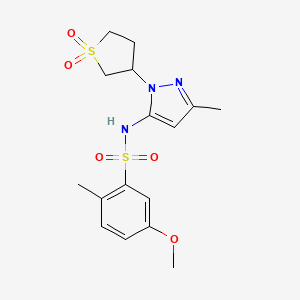

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-methoxy-2-methylbenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a 5-methoxy-2-methylbenzenesulfonamide group linked to a pyrazole ring substituted with a 3-methyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The sulfonamide group is a critical pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrases, cyclooxygenases) due to its ability to coordinate with metal ions or participate in hydrogen bonding. The pyrazole core is a versatile heterocycle frequently utilized in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-5-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S2/c1-11-4-5-14(24-3)9-15(11)26(22,23)18-16-8-12(2)17-19(16)13-6-7-25(20,21)10-13/h4-5,8-9,13,18H,6-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOBPCPUAVIARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-methoxy-2-methylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

This compound acts as an activator for the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety.

Pharmacokinetics

It has been noted that compounds in this series display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds.

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context.

Biochemical Analysis

Biochemical Properties

The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-methoxy-2-methylbenzenesulfonamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. The compound interacts with these channels, influencing their activity and thereby affecting biochemical reactions.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole ring, a tetrahydrothiophene structure, and a sulfonamide group, contributing to its potential biological effects. Its molecular formula is C15H20N4O5S, with a molecular weight of approximately 368.41 g/mol. The presence of multiple heterocycles enhances its reactivity and interaction with biological targets.

Research indicates that pyrazole derivatives, including this compound, exhibit various mechanisms of action:

- G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation : Studies have identified the compound as a potent activator of GIRK channels, which are crucial in regulating neuronal excitability and neurotransmitter release. This action suggests potential applications in treating neurological disorders .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress-related damage in cells .

- Antimicrobial and Anticancer Properties : Pyrazole derivatives are known for their antibacterial and anticancer activities. Preliminary studies have shown that similar compounds can inhibit bacterial growth and induce apoptosis in cancer cells .

Biological Activity Summary Table

Case Studies and Research Findings

-

GIRK Channel Activation Study :

A study conducted on various pyrazole derivatives indicated that the presence of the tetrahydrothiophene moiety significantly enhances the stability and potency of GIRK channel activation. This study utilized liver microsome assays to evaluate metabolic stability, revealing that the compound maintains high activity levels even after metabolic processing . -

Antimicrobial Efficacy :

In vitro assays demonstrated that the compound exhibits strong antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent . -

Anticancer Research :

A series of experiments assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways. This positions the compound as a candidate for further development in cancer therapy .

Scientific Research Applications

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels. It acts as an activator for these channels, which are crucial in regulating neuronal excitability and neurotransmitter release. This mechanism suggests potential applications in treating neurological disorders such as epilepsy and anxiety.

Biochemical Pathways

Activation of GIRK channels influences various biochemical pathways related to pain perception, reward/addiction mechanisms, and anxiety responses. The compound's ability to modulate these pathways positions it as a candidate for therapeutic development.

Research indicates that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-methoxy-2-methylbenzenesulfonamide exhibits several biological activities:

Summary of Biological Activities

| Biological Activity | Effect |

|---|---|

| GIRK Channel Activation | Potent activator |

| Antioxidant Activity | Reduces oxidative stress |

| Antimicrobial Activity | Inhibits growth of pathogenic bacteria |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Case Studies and Research Findings

GIRK Channel Activation Study : A study on various pyrazole derivatives demonstrated that the tetrahydrothiophene moiety significantly enhances the stability and potency of GIRK channel activation. Liver microsome assays showed that the compound maintains high activity levels even after metabolic processing.

Antimicrobial Efficacy : In vitro assays indicated strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Research : Experiments assessing cytotoxic effects on cancer cell lines showed significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways. This positions the compound as a promising candidate for cancer therapy development.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound displays nanomolar potency as a GIRK channel activator with improved metabolic stability compared to traditional urea-based compounds. This stability is crucial for developing effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with other pyrazole- and thiophene-derived molecules but differs in key functional groups:

- Substitutes the tetrahydrothiophene dioxide with a benzothiazole-thiophene hybrid, increasing aromaticity and lipophilicity .

- Compounds 7a and 7b (): Feature amino-hydroxy-pyrazole cores with cyano or ester substituents, contrasting with the target’s methyl-sulfonamide groups. Incorporate non-oxidized thiophene rings, which are less polar than the target’s sulfone-containing tetrahydrothiophene .

Physicochemical and Pharmacological Properties

- Solubility : The target’s sulfone group enhances polarity, likely improving aqueous solubility compared to the benzothiazole-thiophene hybrid in ’s compound. However, this may reduce membrane permeability.

- Metabolic Stability : Sulfonamides generally exhibit greater resistance to enzymatic hydrolysis than carboxamides, suggesting the target compound may have superior metabolic stability .

- Bioactivity : Pyrazole derivatives often target kinases or inflammatory enzymes. The sulfonamide group in the target compound may confer affinity for sulfonamide-sensitive targets like carbonic anhydrases, whereas ’s carboxamide might interact with protease or kinase domains .

Data Tables

Table 2: Hypothesized Pharmacological Properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this sulfonamide-pyrazole hybrid compound?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For pyrazole-sulfonamide hybrids, key steps include:

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions involving sulfonamide groups .

- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to attach the tetrahydrothiophene dioxide moiety .

- Temperature Control : Maintain 60–80°C during cyclization to form the pyrazole ring while avoiding side reactions .

- Validation : Monitor reaction progress via TLC and confirm purity through HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and methyl groups on the benzene ring) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z ~465) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the tetrahydrothiophene dioxide group .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize derivatives with strong hydrogen bonds to sulfonamide oxygen atoms .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity data to predict optimal modifications .

- Data Contradiction Analysis : If experimental IC₅₀ values conflict with docking scores, re-evaluate force field parameters or validate binding via SPR (surface plasmon resonance) .

Q. What strategies resolve contradictions in observed biological activity across in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Test hepatic microsome stability to identify rapid degradation (e.g., sulfonamide hydrolysis) that may reduce in vivo efficacy .

- Pharmacokinetic Profiling : Measure plasma protein binding and logP values to assess bioavailability discrepancies. For example, high logP (>3) may improve membrane permeability but reduce solubility .

- Dose-Response Replication : Repeat in vivo studies with adjusted dosing regimens to account for metabolic clearance rates .

Q. How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory activity?

- Methodological Answer :

- Target Identification : Perform pull-down assays using biotinylated analogs to isolate binding partners (e.g., NF-κB or COX-2) .

- Pathway Analysis : Use RNA-seq to identify differentially expressed genes in treated vs. untreated macrophages (e.g., IL-6, TNF-α downregulation) .

- Inhibitor Co-treatment : Combine with known pathway inhibitors (e.g., celecoxib for COX-2) to assess additive/synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.